molecular formula C6H8N4 B3273209 4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile CAS No. 58192-81-7

4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile

Cat. No.: B3273209
CAS No.: 58192-81-7
M. Wt: 136.15 g/mol
InChI Key: ZERGZZIIWKDORY-UHFFFAOYSA-N
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Description

4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an amino group at the 4-position, two methyl groups at the 1 and 2 positions, and a nitrile group at the 5-position. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diaminoethane with acetonitrile under acidic conditions to form the imidazole ring. The reaction is usually carried out in the presence of a catalyst such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure and high-temperature conditions can enhance the reaction rate and efficiency. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions. The nitrile group can also participate in covalent bonding with target proteins, enhancing its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

    4-amino-1H-imidazole-5-carbonitrile: Lacks the two methyl groups present in 4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile.

    1,2-dimethyl-1H-imidazole-5-carbonitrile: Lacks the amino group at the 4-position.

    4-amino-1H-imidazole-5-carboxamide: Contains a carboxamide group instead of a nitrile group.

Uniqueness

This compound is unique due to the presence of both the amino and nitrile groups, which confer distinct chemical reactivity and biological activity. The two methyl groups also influence its steric and electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-amino-2,3-dimethylimidazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-4-9-6(8)5(3-7)10(4)2/h8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERGZZIIWKDORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile
Reactant of Route 2
4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile
Reactant of Route 4
4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile
Reactant of Route 5
4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile
Reactant of Route 6
4-amino-1,2-dimethyl-1H-imidazole-5-carbonitrile

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